molecular formula C6H4BrFO2 B1602898 5-Bromo-2-fluorobenzene-1,3-diol CAS No. 570391-16-1

5-Bromo-2-fluorobenzene-1,3-diol

Cat. No.: B1602898
CAS No.: 570391-16-1
M. Wt: 207 g/mol
InChI Key: CQXAFELRNPEOTP-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzene-1,3-diol: is an aromatic compound with the molecular formula C6H4BrFO2 It is characterized by the presence of bromine and fluorine substituents on a benzene ring, along with two hydroxyl groups

Mechanism of Action

Mode of Action

It’s known that halogenated benzene derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, potentially altering their activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluorobenzene-1,3-diol . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with target molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluorobenzene-1,3-diol typically involves the bromination and fluorination of benzene derivatives. One common method includes the diazotization of 3,5-dichloro-4-fluoroaniline followed by bromination using cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) . This process yields the desired compound with high purity and efficiency.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors for the diazotization and bromination steps. This approach enhances the stability of the reaction and minimizes side reactions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluorobenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine cation or other electrophiles in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Oxidation: Quinones.

    Reduction: Alcohols.

Scientific Research Applications

5-Bromo-2-fluorobenzene-1,3-diol has several applications in scientific research:

Properties

IUPAC Name

5-bromo-2-fluorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2/c7-3-1-4(9)6(8)5(10)2-3/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXAFELRNPEOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627100
Record name 5-Bromo-2-fluorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570391-16-1
Record name 5-Bromo-2-fluorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5-Bromo-2-fluorobenzene-1,3-diol

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